Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate
Description
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[2-(4-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3 |
InChI Key |
RXZVNIBBBNQKKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of methyl 4-iodobenzoate | Iodination of methyl 4-benzoate or purchased commercially | Provides the aryl halide for coupling |
| 2 | Protection of 4-aminophenylacetylene | Protection of amino group (e.g., Boc or acetamide) to prevent side reactions | Protecting groups improve reaction selectivity |
| 3 | Sonogashira coupling | Pd(PPh3)2Cl2 or Pd(PPh3)4 catalyst, CuI co-catalyst, base (e.g., triethylamine), solvent (e.g., toluene or DMF), reflux temperature | Coupling of methyl 4-iodobenzoate with protected 4-aminophenylacetylene forms the ethynyl linkage |
| 4 | Deprotection of amino group | Acidic or hydrogenolytic conditions depending on protecting group (e.g., TFA for Boc removal, Pd/C hydrogenation for other groups) | Yields free amino group in final product |
| 5 | Purification | Column chromatography or recrystallization | Ensures high purity of final compound |
Reaction Conditions and Optimization
Catalysts : Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for their efficiency in Sonogashira couplings involving aryl iodides and terminal alkynes. Copper(I) iodide is used as a co-catalyst to facilitate the reaction.
Bases : Triethylamine or diisopropylethylamine are commonly employed to neutralize the generated hydrogen halide and promote the coupling.
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or non-polar solvents like toluene are used. Toluene is preferred for easier workup and better yields in some cases.
Temperature : Reflux temperatures (approximately 80–110 °C depending on solvent) are typical to achieve complete conversion.
Alternative Synthetic Approaches
Direct Amination of Preformed Ethynylbenzoate : Some methods start with methyl 4-ethynylbenzoate and perform electrophilic aromatic substitution or amination on the phenyl ring, but these are less common due to regioselectivity challenges.
Reduction of Nitro Precursors : Another route involves synthesizing methyl 4-[2-(4-nitrophenyl)ethynyl]benzoate via Sonogashira coupling, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method uses Pd/C under hydrogen atmosphere and is efficient for producing the amino derivative.
Research Findings and Comparative Data
Yields and Purity
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Sonogashira coupling with protected amine, followed by deprotection | 70–90 | >95 | High selectivity and purity with proper protection |
| Coupling of nitrophenyl derivative + catalytic hydrogenation | 80–88 | >90 | Slightly simpler, but requires reduction step |
| Direct amination post-coupling | Variable (50–70) | Variable | Less selective, more side products |
Advantages and Limitations
| Aspect | Sonogashira + Protection/Deprotection | Nitro Reduction Route | Direct Amination |
|---|---|---|---|
| Selectivity | High due to protection | Moderate | Low |
| Step count | Higher (protection + deprotection) | Moderate | Lower |
| Scalability | Good | Good | Challenging |
| Purification | Easier due to fewer side products | Requires hydrogenation | Difficult due to side reactions |
Experimental Notes and Best Practices
Base Concentration and pH Control : Careful control of base concentration during esterification and coupling steps is critical to avoid hydrolysis of methyl ester groups or side reactions affecting the amino group.
Temperature Control : Maintaining reaction temperatures within recommended ranges (e.g., 60–90 °C for Sonogashira) ensures optimal catalyst activity and minimizes decomposition.
Use of Salt Saturation in Workup : Saturating aqueous phases with sodium chloride during extraction improves transfer of the product into the organic phase, enhancing yield during purification.
Protecting Group Selection : Boc (tert-butyloxycarbonyl) protection is favored for amino groups due to ease of removal under mild acidic conditions without affecting the ester or alkyne functionalities.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of 4-aminomethylbenzoic acid to methyl ester | Methanol, HCl catalyst | 0–10 °C, pH 4–9 adjustment | 85–90% | Base addition post-esterification controls hydrolysis |
| 2 | Sonogashira coupling (protected amine) | Pd catalyst, CuI, base, toluene | Reflux (60–90 °C) | 70–90% | Requires amino protection |
| 3 | Deprotection of amino group | TFA or hydrogenation | Room temp or mild heat | >90% | Mild conditions preserve ester and alkyne |
| 4 | Reduction of nitro precursor | Pd/C, H2 | Room temp, atmospheric pressure | 80–88% | Alternative route via nitro intermediate |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the methyl benzoate core but differ in substituents attached to the ethynyl bridge or aromatic rings. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:
Table 1: Key Structural Analogs and Comparative Data
Key Comparative Insights
Electronic Effects: The 4-aminophenyl group in the target compound donates electrons via resonance, increasing solubility and reactivity in polar environments. In contrast, nitro (1j) and trifluoromethyl (1h) substituents are electron-withdrawing, enhancing stability and lipophilicity .
Synthetic Accessibility: Nitro-substituted analogs (e.g., 1j) achieve higher yields (95%) under Pd/Cu-catalyzed Sonogashira conditions, while amino groups may require protective strategies (e.g., Boc protection) to prevent side reactions . The target compound’s synthesis likely involves similar coupling protocols but with post-synthetic reduction of nitro to amino groups or direct use of protected amines .
Physicochemical Properties: Melting Points: Nitro derivatives (1j) exhibit higher melting points (119–120°C) due to crystallinity from strong intermolecular interactions, whereas trifluoromethyl analogs (1h) remain oily at room temperature . Solubility: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with the hydrophobic CF₃ group in 1h .
Biological Relevance: The target compound’s amino group is critical for interactions with biological targets (e.g., fungal enzymes or serum albumin in fluorescent probes) . Quinoline-linked analogs (C1–C7) show broader pharmacological activity (e.g., HDAC inhibition) but lack the ethynyl bridge’s conjugation benefits .
Research Implications
Biological Activity
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate (MAPEB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of MAPEB, presenting relevant data, case studies, and research findings.
Structural Characteristics
MAPEB is characterized by a unique structure that includes a benzoate group and an ethynyl group linked to a para-aminophenyl moiety. The presence of the amino group suggests potential interactions with biological targets, while the ethynyl group enhances its reactivity for chemical synthesis.
Biological Activity Overview
Potential Anti-Cancer Activity:
Research indicates that compounds with similar structures to MAPEB may inhibit tumor growth and modulate inflammatory responses. For instance, derivatives of aminophenyl compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression. MAPEB's structural components suggest it could act similarly, targeting pathways associated with cancer cell proliferation.
Anti-Inflammatory Effects:
The anti-inflammatory properties of MAPEB are also noteworthy. Compounds with similar functionalities have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines or pathways. This suggests that MAPEB may have therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand MAPEB's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-(2-(3-aminophenyl)ethynyl)benzoate | Similar ethynyl and benzoate groups | Variation in amino group position affects reactivity and biological activity |
| Methyl 4-(2-(phenylethynyl)benzoate) | Contains phenylethynyl instead of aminophenyl | Potentially different optical properties due to lack of amino group |
| Methyl 3-(2-(4-aminophenyl)ethynyl)benzoate | Similar structure but different positional isomerism | May exhibit different biological activities due to structural differences |
This table highlights how slight variations in structure can influence both chemical reactivity and biological activity.
Case Studies and Research Findings
-
Inhibition of Tumor Growth:
A study involving MAPEB analogs demonstrated significant inhibition of tumor cell lines in vitro. The compounds were tested using luciferase reporter assays, which showed an IC50 value of approximately 3 μM for some derivatives, indicating potent activity against specific cancer types . -
Inflammatory Response Modulation:
Another research effort explored the anti-inflammatory effects of MAPEB in animal models. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with MAPEB, suggesting its potential as an anti-inflammatory agent . -
Structure-Activity Relationship (SAR):
A detailed SAR analysis was conducted on various methyl benzoate derivatives, including MAPEB. This study revealed that modifications at the para position significantly impacted the compound's biological activity, emphasizing the importance of structural optimization for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the Sonogashira coupling reaction in synthesizing Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate?
- Methodological Answer : The Sonogashira coupling reaction requires precise control of catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI), solvents (e.g., THF or DMF), and base (e.g., triethylamine). Protecting the amine group on the 4-aminophenylacetylene precursor is essential to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield. Characterization by ¹H/¹³C NMR and HRMS confirms structural integrity .
Q. How should researchers address solubility challenges during spectroscopic characterization of this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO-d₆ or CDCl₃) is typically limited. Sonication or mild heating (40–50°C) can enhance dissolution. For NMR, deuterated DMSO is preferred due to the compound’s aromatic and polar functional groups. FT-IR analysis in KBr pellets resolves ester (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) vibrations .
Q. What purification strategies are effective for removing Pd catalyst residues from the final product?
- Methodological Answer : Post-reaction, use activated charcoal or thiourea-functionalized silica to adsorb Pd impurities. Confirm Pd removal via inductively coupled plasma mass spectrometry (ICP-MS). Recrystallization from ethanol/water mixtures (9:1 v/v) yields high-purity crystals .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model hyperpolarizability (β) by analyzing electron density distribution. Substituent effects (e.g., electron-withdrawing groups on the benzoate ring) enhance NLO activity. Validate computational results with experimental hyper-Rayleigh scattering .
Q. What crystallographic refinements in SHELX resolve disorder in the ethynyl linker of this compound?
- Methodological Answer : In SHELXL, apply "PART" instructions to model torsional disorder in the ethynyl group. Use anisotropic displacement parameters (ADPs) for non-H atoms. Validate with R₁ (<5%) and wR₂ (<10%) residuals. Hydrogen bonding (N–H⋯O) between the amine and ester groups stabilizes the crystal lattice .
Q. How do substituents on the benzoate ring influence charge-transfer interactions in this compound?
- Methodological Answer : Introduce electron-deficient groups (e.g., nitro, cyano) to the benzoate moiety to enhance π-π stacking with the aminophenyl group. Cyclic voltammetry (CV) and UV-vis spectroscopy quantify HOMO-LUMO gaps. Time-resolved fluorescence reveals excited-state lifetimes correlated with substituent polarity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies arise from solvent effects (implicit vs. explicit solvation models in DFT). Recalculate shifts using the polarizable continuum model (PCM) for DMSO. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. Why do XRD-derived bond lengths differ from DFT-optimized geometries?
- Methodological Answer : XRD measures solid-state packing effects (e.g., intermolecular forces), while DFT models isolated molecules. Apply periodic boundary conditions (PBC) in DFT to simulate crystal environments. Compare with Cambridge Structural Database (CSD) entries for analogous structures .
Synthetic Pathway Optimization Table
| Step | Parameter | Optimal Condition | Reference |
|---|---|---|---|
| 1 | Catalyst | Pd(PPh₃)₂Cl₂/CuI | |
| 2 | Solvent | THF/TEA (3:1) | |
| 3 | Temp. | 80°C, 12 hr | |
| 4 | Purification | Silica gel (Hexane:EA 4:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
